molecular formula C26H43NO5 B160797 Glycodeoxycholic acid CAS No. 360-65-6

Glycodeoxycholic acid

Cat. No. B160797
CAS RN: 360-65-6
M. Wt: 449.6 g/mol
InChI Key: WVULKSPCQVQLCU-BUXLTGKBSA-N
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Description

Glycodeoxycholic Acid (GDCA) is a bile salt formed in the liver by conjugation of deoxycholate with glycine, usually as the sodium salt . It acts as a detergent to solubilize fats for absorption and is itself absorbed . It is used as a cholagogue and choleretic . GDCA is a glycine-conjugated form of the secondary bile acid deoxycholic acid .


Molecular Structure Analysis

The molecular formula of Glycodeoxycholic acid is C26H43NO5 . Its average mass is 449.623 Da and its monoisotopic mass is 449.314117 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of Glycodeoxycholic acid include a density of 1.2±0.1 g/cm3, boiling point of 655.6±50.0 °C at 760 mmHg, vapour pressure of 0.0±4.5 mmHg at 25°C, enthalpy of vaporization of 110.5±6.0 kJ/mol, flash point of 350.3±30.1 °C, index of refraction of 1.546, molar refractivity of 122.5±0.3 cm3, #H bond acceptors: 6, #H bond donors: 4, #Freely Rotating Bonds: 6, #Rule of 5 Violations: 0, ACD/LogP: 3.53, ACD/LogD (pH 5.5): 0.16, ACD/BCF (pH 5.5): 1.00, ACD/KOC (pH 5.5): 2.80, ACD/LogD (pH 7.4): -1.22, ACD/BCF (pH 7.4): 1.00, ACD/KOC (pH 7.4): 1.00, Polar Surface Area: 107 Å2, Polarizability: 48.6±0.5 10-24 cm3, Surface Tension: 48.3±3.0 dyne/cm, Molar Volume: 386.8±3.0 cm3 .

Scientific Research Applications

1. Role in Acute Pancreatitis

Glycodeoxycholic acid (GDCA) has been used in experimental studies to induce acute pancreatitis in animal models. This application is significant for understanding the progression and potential treatments of the condition. Studies have used GDCA to create a controlled setting for pancreatitis in macaques, providing insights into the disease's mechanisms and therapeutic responses in a model closer to humans than rodents (Fauzi et al., 2022).

2. Influence on Hepatic Functions

Research has explored how GDCA affects hepatic functions. For instance, it was shown that GDCA administration in rabbits impacts the regulation of hepatic cholesterol and bile acid synthesis differently in males and females, indicating a sexual difference in liver function regulation (Xu et al., 1993). Furthermore, GDCA's role in altering membrane fluidity and lipid superoxides in hepatocytes provides insights into hepatocyte injury mechanisms, indicating its potential use in studying liver diseases (Huang, Kang, & Tu, 1999).

3. Interaction with Other Compounds

GDCA's interaction with other compounds, such as Tauroursodeoxycholic acid, has been studied to understand hepatocyte protection mechanisms. It was found that Tauroursodeoxycholic acid can protect rat hepatocytes from bile acid-induced apoptosis, suggesting a complex interplay between different bile acids in liver health (Schoemaker et al., 2004).

4. Use in Food Supplements

GDCA has been examined in the context of food supplements, particularly in combination with probiotics. Studies have investigated the survival of specific probiotic strains when challenged with GDCA, revealing the interactions between gut microbiota and bile acids (De Boever, Wouters, & Verstraete, 2001).

5. Protonation Studies

Research on the protonation of GDCA has provided insights into its chemical properties and potential applications in different pH environments. This can be pivotal for understanding its behavior in various biological systems (Bottari & Festa, 1999).

Safety And Hazards

Glycodeoxycholic acid causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, wash thoroughly after handling, use only outdoors or in a well-ventilated area, wear eye protection/face protection, and wear protective gloves .

Future Directions

A future therapeutic approach for diseases like Polycystic ovary syndrome (PCOS) may involve the human administration of IL-22 and bile acid glycodeoxycholic acid . Current evidence has shown the involvement of the gut microbiome in PCOS, seen how humanized mice receiving a fecal transplant from women with PCOS develop ovarian dysfunction, immune changes and insulin resistance and how it is capable of disrupting the secondary bile acid biosynthesis .

properties

IUPAC Name

2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H43NO5/c1-15(4-9-23(30)27-14-24(31)32)19-7-8-20-18-6-5-16-12-17(28)10-11-25(16,2)21(18)13-22(29)26(19,20)3/h15-22,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32)/t15-,16-,17-,18+,19-,20+,21+,22+,25+,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVULKSPCQVQLCU-BUXLTGKBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H43NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycodeoxycholic acid

CAS RN

360-65-6, 16409-34-0
Record name Glycodeoxycholic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=360-65-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycodeoxycholic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000360656
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium N-[(3α,5β,12α)-3,12-dihydroxy-24-oxocholan-24-yl]aminoacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.762
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Glycodesoxycholic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GLYCODEOXYCHOLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DS124M0828
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,630
Citations
G Xu, G Salen, AK Batta, S Shefer, LB Nguyen… - Gastroenterology, 1992 - Elsevier
… with glycocholic acid or glycodeoxycholic acid at a rate equivalent … , were not affected by glycodeoxycholic acid infusion, but increased … while glycodeoxycholic acid affects primarily cho- …
Number of citations: 29 www.sciencedirect.com
BL Woolbright, MR McGill, VS Staggs… - Toxicological …, 2014 - academic.oup.com
… , we confirm that not only are total and individual bile acid levels substantially elevated in APAP-induced ALF patients, but there is preferential accumulation of glycodeoxycholic acid (…
Number of citations: 68 academic.oup.com
R Huan, Z Zhai, J An, X Ma, Y Hao - Journal of Agricultural and …, 2022 - ACS Publications
… The mechanism underlying the effect of l-malic acid on enhancing the glycodeoxycholic acid (GDCA) tolerance of Lacticaseibacillus paracasei L9 was investigated herein. Bile …
Number of citations: 2 pubs.acs.org
S Drzymała-Czyż, K Dziedzic, A Szwengiel… - Digestive and Liver …, 2022 - Elsevier
… Bile acid levels were higher in CF patients than in HS, except for glycodeoxycholic acid (GDCA). However, bile acid concentrations did not differ between patients with cirrhosis and …
Number of citations: 16 www.sciencedirect.com
A Norman - Scandinavian Journal of Gastroenterology, 1970 - Taylor & Francis
… The glycodeoxycholic acid isolated only contained small amounts of isotope in the glycine compared with that in the steroid nucleus, indicating that unconjugated cholic acid rather than …
Number of citations: 27 www.tandfonline.com
Y Wei, J Cheng, M Luo, S Yang, Q Xing… - The Journal of Steroid …, 2022 - Elsevier
… Finally, we found that glycodeoxycholic acid (GDCA), the bile acid that differs most between HF and AF, plays an important role in influencing the cell function of the follicular granulosa. …
Number of citations: 4 www.sciencedirect.com
ZHU Bo, MA Zhixin, ZHU Yuning, F Lei… - Journal of Zhejiang …, 2021 - ncbi.nlm.nih.gov
… Furthermore, among individual 12α-hydroxylated BAs, taurodeoxycholic acid (TDCA) and glycodeoxycholic acid (GDCA) in fasting serum decreased significantly in the GDM group (…
Number of citations: 7 www.ncbi.nlm.nih.gov
G Xu, G Salen, S Shefer, AK Batta, GC Ness… - Gastroenterology, 1993 - Elsevier
Background: To explore the sexual difference in the feedback regulation of hepatic bile acid synthesis, glycodeoxycholic acid (GDCA) was administered to 15 male and 14 female …
Number of citations: 10 www.sciencedirect.com
Y Mrestani, M Janich, HH Rüttinger… - … of Chromatography A, 2000 - Elsevier
… The electrophoretic velocity of a micelle and the phase ratio between the micelle of the glycodeoxycholic acid and the aqueous phase were calculated. Partial specific volumes at …
Number of citations: 31 www.sciencedirect.com
K Sada, T Kitamura, M Miyata - Journal of the Chemical Society …, 1994 - pubs.rsc.org
Inclusion Phenomena of Glycine-conjugated Bile Acids and the Crystal Structure of 1 : 1 Complex of Glycodeoxycholic acid and Tet … Glycine-conjugated bile acids serve as new hosts …
Number of citations: 9 pubs.rsc.org

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